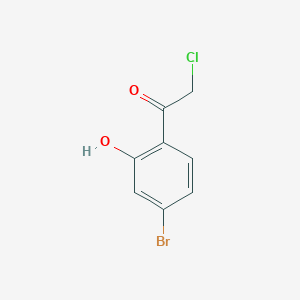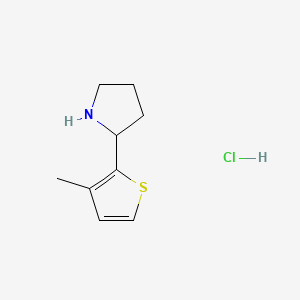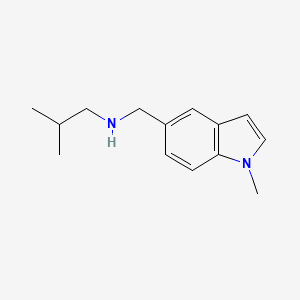
5-Hydrazineyl-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-2-methylphenol: is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a methylphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methylphenol typically involves the introduction of a hydrazine group to a methylphenol precursor. One common method is the reaction of 2-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of 5-hydrazinyl-2-methylphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydrazinyl-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Esters or ethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydrazinyl-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-hydrazinyl-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The hydrazine group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or altering cellular pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-5-methylphenol: Similar structure but with the hydrazine group in a different position.
5-Hydrazinyl-2-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 5-Hydrazinyl-2-methylphenol is unique due to the specific positioning of the hydrazine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5-hydrazinyl-2-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)4-7(5)10/h2-4,9-10H,8H2,1H3 |
InChI-Schlüssel |
YUMVHITYWCAMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)


![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)









